molecular formula C17H14N4O4S2 B2537642 2-methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868973-32-4

2-methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2537642
CAS No.: 868973-32-4
M. Wt: 402.44
InChI Key: NYTWRAMGNYEPAU-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrobenzyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the thiadiazole intermediate.

    Attachment of Methoxybenzamide Moiety: The final step involves the coupling of the methoxybenzamide moiety to the thiadiazole-nitrobenzyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

    Amino Derivatives: Formed by reduction of the nitro group.

    Sulfoxides and Sulfones: Formed by oxidation of the thiadiazole ring.

    Substituted Benzamides: Formed by substitution of the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory and cancer pathways.

    Disruption of Cell Membranes: Interacting with and disrupting the integrity of microbial cell membranes, leading to cell death.

    Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

2-methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:

  • 2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole
  • 3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole
  • 5-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the methoxybenzamide moiety with the thiadiazole and nitrobenzyl groups, which may confer distinct chemical and biological properties.

Biological Activity

2-Methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound can be structurally represented as follows:

C15H15N3O2S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the 1,3,4-thiadiazole ring and the nitrobenzyl group. These structural components enhance its interaction with various biological targets.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively studied. For instance, derivatives containing the 1,3,4-thiadiazole ring have shown significant activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMIC (μg/mL)Reference
This compoundStaphylococcus aureus32.6
This compoundEscherichia coli47.5

These findings suggest that the compound exhibits comparable or superior antimicrobial effects to established antibiotics.

Anticancer Activity

The anticancer potential of compounds containing the thiadiazole scaffold has been documented in several studies. For example:

  • In vitro studies have demonstrated that derivatives with the thiadiazole moiety can inhibit cancer cell proliferation significantly. The IC50 values for various cancer cell lines are summarized below:
CompoundCell LineIC50 (μg/mL)Mechanism
This compoundMCF-7 (breast cancer)0.28Apoptosis induction
This compoundA549 (lung cancer)0.52Cell cycle arrest

These results indicate that the compound can induce apoptosis and inhibit tumor growth through various mechanisms involving interaction with cellular pathways.

Anti-inflammatory Activity

Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of various thiadiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity Assessment : In a comparative study involving multiple thiadiazole derivatives, it was found that those with nitro substituents displayed enhanced cytotoxicity against several cancer cell lines compared to non-nitro counterparts . This underscores the importance of functional groups in modulating biological activity.

Properties

IUPAC Name

2-methoxy-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S2/c1-25-14-8-3-2-7-13(14)15(22)18-16-19-20-17(27-16)26-10-11-5-4-6-12(9-11)21(23)24/h2-9H,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTWRAMGNYEPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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